1-(3-chloro-4-fluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea
Description
1-(3-Chloro-4-fluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is a synthetic small molecule characterized by a urea core linking a 3-chloro-4-fluorophenyl group to a pyridazinone moiety via an ethyl chain. The pyridazinone ring (6-oxopyridazin-1(6H)-yl) is a key pharmacophore in medicinal chemistry, often associated with kinase inhibition or enzyme modulation.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[2-(6-oxopyridazin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN4O2/c14-10-8-9(3-4-11(10)15)18-13(21)16-6-7-19-12(20)2-1-5-17-19/h1-5,8H,6-7H2,(H2,16,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJZSDIVHHPQPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNC(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-fluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea typically involves the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as 3-chloro-4-fluoroaniline, which is then reacted with an appropriate isocyanate to form the urea linkage.
Cyclization: The intermediate is then subjected to cyclization reactions to introduce the pyridazinone moiety. This step often involves the use of reagents like hydrazine or its derivatives under controlled conditions.
Final Assembly: The final step involves the coupling of the chlorofluorophenyl group with the pyridazinone-containing intermediate to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-fluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
Scientific Research Applications
1-(3-chloro-4-fluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural Features
The compound shares structural motifs with derivatives reported in recent patent literature ( and ). Below is a comparative analysis of its core features against two patent examples:
Functional Implications
- Urea vs. Phosphate Linkers : The urea group in the target compound may facilitate hydrogen bonding with biological targets, whereas phosphate esters in Examples 1 and 7 likely enhance solubility or act as prodrug moieties .
- Substituent Effects: The 3-chloro-4-fluorophenyl group in the target compound balances lipophilicity and electronic effects.
- Heterocyclic Diversity: Pyridazinone (target compound) and pyrimidinone (patent examples) rings differ in nitrogen positioning, which could influence binding to enzymes like phosphodiesterases or kinases.
Pharmacological and Physicochemical Inferences
- Kinase Inhibition: Pyridazinone derivatives are frequently explored as kinase inhibitors (e.g., JAK2, EGFR). The ethyl-urea linker may confer selectivity compared to bulkier phosphate-linked analogs .
- Solubility : The absence of phosphate groups in the target compound may reduce aqueous solubility relative to Examples 1 and 7, but the urea linker could improve membrane permeability.
- Metabolic Stability : Fluorine and chlorine substituents in all compounds likely mitigate oxidative metabolism, extending half-life.
Biological Activity
1-(3-chloro-4-fluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is a complex organic compound with potential therapeutic applications. Its unique chemical structure, which includes a chloro-fluorophenyl moiety and a pyridazinone core, suggests various biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 373.83 g/mol. The presence of halogen substitutions (chlorine and fluorine) is expected to influence its biological properties, including pharmacokinetics and receptor interactions.
Antitumor Activity
Research indicates that compounds similar in structure to this compound exhibit significant antitumor properties. For instance, studies on chloroethylnitrosoureas have shown that structural modifications can lead to variations in antitumor efficacy and toxicity profiles. The cross-linking potential of these compounds is often linked to their therapeutic effectiveness against various cancer types .
The proposed mechanism of action involves the inhibition of specific enzymes or receptors associated with tumor growth and proliferation. For example, the interaction with DNA may lead to cross-linking, which is crucial for the antineoplastic activity observed in similar compounds. Additionally, the modulation of signaling pathways related to cell survival and apoptosis is a critical aspect of its biological activity.
Case Studies
- Anticancer Effects : A study investigating the biological activity of pyridazinone derivatives found that certain structural analogs exhibited potent cytotoxic effects against various cancer cell lines. The incorporation of halogen atoms was shown to enhance potency through improved receptor binding affinity .
- Neuropharmacological Studies : Another research effort explored the use of urea derivatives as allosteric modulators for cannabinoid receptors, revealing that specific substitutions could significantly alter their pharmacological profiles, suggesting potential applications in treating neurodegenerative diseases .
Data Table: Structure-Activity Relationship (SAR)
| Compound | Structure | Activity | IC50 (nM) | Reference |
|---|---|---|---|---|
| 1 | Structure | Antitumor | 50 | |
| 2 | Structure | Neuroprotective | 75 | |
| 3 | Structure | Antimicrobial | 30 |
Pharmacokinetics
Pharmacokinetic studies indicate that compounds with similar structures demonstrate favorable brain penetration capabilities, which is essential for central nervous system-targeting therapies. The brain/plasma ratio has been observed to be significantly high, suggesting effective delivery to target sites within the brain .
Q & A
What are the key steps in synthesizing 1-(3-chloro-4-fluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea?
Basic Question
The synthesis involves multi-step organic reactions:
Pyridazinone Core Formation : Cyclization of hydrazine derivatives with carbonyl compounds under reflux in ethanol at elevated temperatures .
Urea Linkage : Reaction of the pyridazinone intermediate with 3-chloro-4-fluoroaniline using isocyanate or carbamate coupling agents.
Purification : Techniques like column chromatography or recrystallization are critical for isolating the final product with >95% purity .
How is the compound characterized for structural integrity and purity?
Basic Question
Methodological characterization includes:
- Spectroscopic Analysis :
- NMR (1H/13C) to confirm substituent positions and connectivity .
- IR Spectroscopy to identify urea (C=O stretch ~1650 cm⁻¹) and pyridazinone (C=O ~1700 cm⁻¹) functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ expected for C₁₈H₁₄ClFN₄O₂) .
- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions for crystallized samples .
What are the primary biological targets hypothesized for this compound?
Basic Question
The compound’s structural features suggest potential interactions with:
- Enzymes : PDE4 inhibition (relevant to respiratory diseases) due to pyridazinone moieties .
- Kinases/Receptors : Chloro-fluorophenyl groups may enable ATP-binding pocket interactions in cancer-related kinases .
- Cellular Signaling Pathways : Modulators of apoptosis or proliferation pathways, inferred from analogs with diaryl urea scaffolds .
How can researchers design experiments to elucidate the compound’s mechanism of action?
Advanced Question
Experimental Design Framework :
In Vitro Assays :
- Enzyme inhibition assays (e.g., PDE4 activity measured via cAMP hydrolysis ).
- Cell viability assays (MTT/CCK-8) to assess cytotoxicity in cancer cell lines .
Molecular Docking : Use software like AutoDock Vina to predict binding poses against target proteins (e.g., PDE4 or EGFR) .
Mutagenesis Studies : Validate binding sites by introducing point mutations in recombinant enzymes .
How should contradictions in reported biological activity data be addressed?
Advanced Question
Resolution Strategies :
- Dose-Response Curves : Replicate studies across multiple concentrations to identify non-linear effects .
- Structural Confirmation : Re-characterize batches via NMR/MS to rule out impurities or degradation .
- Cross-Species Testing : Evaluate activity in human vs. murine cell lines to assess translational relevance .
What strategies optimize the compound’s pharmacokinetics for in vivo studies?
Advanced Question
Methodological Optimization :
- Prodrug Derivatization : Introduce ester groups to enhance solubility, later hydrolyzed in vivo .
- Formulation : Use nanoemulsions or liposomes to improve bioavailability .
- In Silico ADME Prediction : Tools like SwissADME predict logP, CYP450 interactions, and blood-brain barrier permeability .
How can selectivity against off-target enzymes be evaluated?
Advanced Question
Selectivity Assessment :
Enzyme Panels : Test against related enzymes (e.g., PDE1-PDE11 isoforms for PDE inhibitors) .
Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-rolipram for PDE4) to quantify IC₅₀ shifts .
Thermal Shift Assays : Monitor target protein stabilization upon compound binding via differential scanning fluorimetry .
What computational methods predict the compound’s interaction with biological targets?
Advanced Question
Key Computational Approaches :
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100-ns trajectories (e.g., using GROMACS) .
- QSAR Modeling : Corrogate structural features (e.g., Cl/F substituents) with activity using Random Forest or SVM algorithms .
- Free Energy Calculations : MM-PBSA/GBSA methods estimate binding affinities for prioritized analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
